molecular formula C11H19O2 B13773992 Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)

Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)

Cat. No.: B13773992
M. Wt: 183.27 g/mol
InChI Key: BIGOBAYEMVTBGG-YRNVUSSQSA-N
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Description

Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci) is a chemical compound with the molecular formula C20H36O2. . This compound is characterized by its unique structure, which includes a decane backbone with a methoxy group and a 3,7-dimethyl-2,6-octadienyl group attached via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci) typically involves the esterification of geraniol (3,7-dimethyl-2,6-octadien-1-ol) with decanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be represented as follows:

Geraniol+Decanoic AcidAcid CatalystDecane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)+Water\text{Geraniol} + \text{Decanoic Acid} \xrightarrow{\text{Acid Catalyst}} \text{Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)} + \text{Water} Geraniol+Decanoic AcidAcid Catalyst​Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized acid catalysts can also enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Geranic acid or geranial.

    Reduction: Geraniol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Geranyl acetate: Similar structure but with an acetate group instead of a decanoate group.

    Geranyl butyrate: Contains a butyrate group instead of a decanoate group.

    Geranyl formate: Contains a formate group instead of a decanoate group.

Uniqueness

Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci) is unique due to its longer alkyl chain (decanoate) which can influence its physical properties such as boiling point and solubility. This makes it particularly useful in applications where longer chain esters are preferred.

Properties

Molecular Formula

C11H19O2

Molecular Weight

183.27 g/mol

InChI

InChI=1S/C11H19O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7H,4,6,8-9H2,1-3H3/b11-7+

InChI Key

BIGOBAYEMVTBGG-YRNVUSSQSA-N

Isomeric SMILES

CC(=CCC/C(=C/COC[O])/C)C

Canonical SMILES

CC(=CCCC(=CCOC[O])C)C

Origin of Product

United States

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